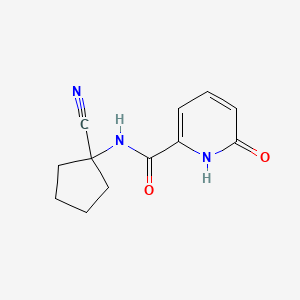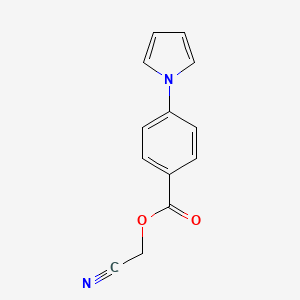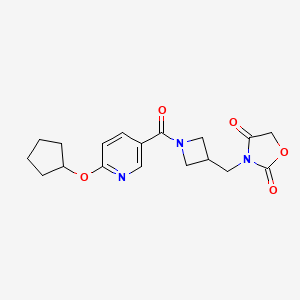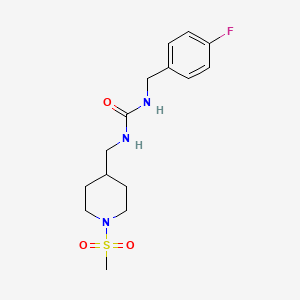
4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester” is a chemical compound with the molecular formula C15H23BO3 . It is also known by the synonym "2-(4-Methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methyl groups . The exact structure can be represented by the SMILES stringCOc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
- Hyperbranched Polythiophene Synthesis : This compound has been utilized in the synthesis of hyperbranched polythiophene with a high degree of branching. This was achieved through a catalyst-transfer Suzuki–Miyaura coupling reaction, highlighting its role in creating nearly defect-free polymers with specific electronic properties (Segawa, Higashihara, & Ueda, 2013).
Drug Delivery Systems
- Oxidation-Sensitive Copolymer for Cancer Therapy : A novel oxidation-sensitive copolymer incorporating phenylboronic acid pinacol ester-functionalized units was developed for targeted anticancer drug delivery. This polymer demonstrates responsive behavior to oxidative stress, making it suitable for delivering drugs to tumor sites with enhanced efficacy and reduced systemic toxicity (Zhang et al., 2019).
Phosphorescence
- Phosphorescent Organic Molecules : Interestingly, simple arylboronic esters, including compounds similar to 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester, have been found to exhibit long-lived room-temperature phosphorescence in the solid state. This discovery challenges the conventional understanding that phosphorescent organic molecules require heavy atoms, suggesting new avenues for the development of organic phosphorescent materials (Shoji et al., 2017).
Catalysis and Synthetic Chemistry
- Allylic Arylation : The compound has been applied in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, leading to the synthesis of 1,3-diarylpropene derivatives. This process demonstrates its utility in selective coupling reactions, contributing to the synthesis of compounds with phenolic hydroxyl groups (Watanabe et al., 2014).
Supramolecular Assemblies
- Design and Synthesis : Phenylboronic and 4-methoxyphenylboronic acids, including derivatives of the compound , have been used to create supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, showcasing the role of such compounds in the development of complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron reagent from boron to palladium . The success of the Suzuki–Miyaura cross-coupling reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and are central to life . The downstream effects of this pathway include the formation of complex organic compounds from simpler ones .
Pharmacokinetics
The compound is predicted to have a boiling point of 3633±420 °C and a density of 101±01 g/cm3 .
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds from simpler ones .
Direcciones Futuras
The use of boronic acids and their derivatives in Suzuki–Miyaura cross-coupling reactions continues to be a significant area of research . Future directions may include the development of more efficient catalysts, the exploration of other types of cross-coupling reactions, and the synthesis of new boronic acid derivatives.
Propiedades
IUPAC Name |
2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-12(17-7)9-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMBIFRQQAGTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208459-72-6 |
Source


|
| Record name | 2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B2717869.png)
![4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2717871.png)

![[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B2717874.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)
![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)


![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate](/img/structure/B2717882.png)



![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)
